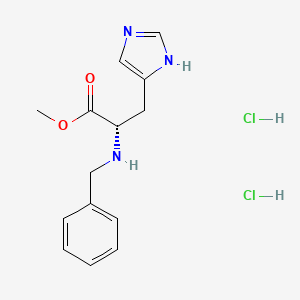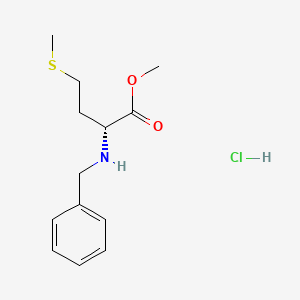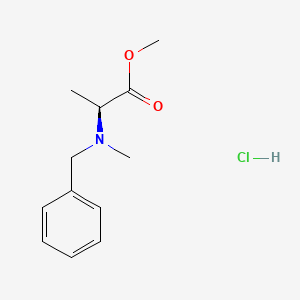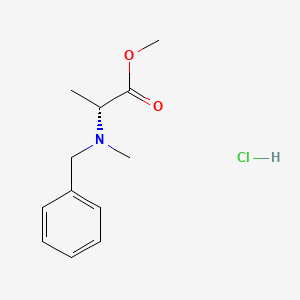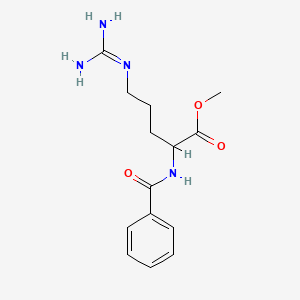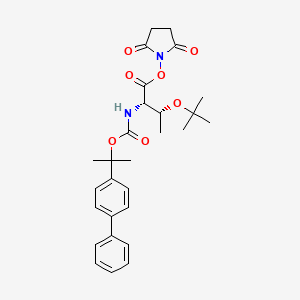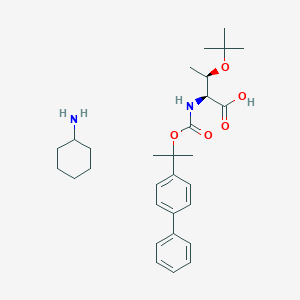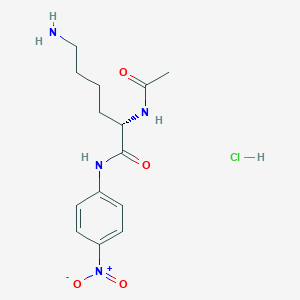
83825-42-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with CAS number 83825-42-7 is known as Boc-3-Thi-OH DCHA or Boc-Ala(3-thienyl)-OH DCHA1. It is used in peptide synthesis1. The molecular weight of this compound is 452.3 and the molecular formula is C24H40N2O4S12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that it’s used in peptide synthesis1.Molecular Structure Analysis
The molecular formula of the compound is C24H40N2O4S12. However, I couldn’t find specific details about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 452.312. It has a density of 1.2±0.1 g/cm33. The boiling point is 434.7±40.0 °C at 760 mmHg3. Unfortunately, the melting point is not available3.科学研究应用
Public Participation in Scientific Research
The concept of public participation in scientific research (PPSR) highlights the diverse contexts in which members of the public contribute to scientific endeavors. This participation ranges across various fields, including conservation and natural resource management, and significantly influences both project design and outcomes. Such collaborative efforts underscore the importance of integrating public engagement with scientific research, fostering a more inclusive and holistic approach to addressing complex social-ecological questions (Shirk et al., 2012).
Meta-Research for Scientific Ecosystem Calibration
Meta-research, or research on research, aims to investigate and enhance the efficiency, quality, and bias within the scientific ecosystem. By analyzing and providing empirical evidence about the scientific process, meta-research supports the development and refinement of initiatives to improve the credibility of the scientific literature. This discipline plays a crucial role in steering the scientific community towards higher standards and fostering a more robust and transparent research environment (Hardwicke et al., 2019).
Enhancing Reproducibility in Biomedical Research
Addressing the challenges of reproducibility in biomedical research, especially when utilizing electronic health records (EHR), is critical for validating scientific findings and fostering advancements in medical research. The adoption of scientific software engineering principles, such as test-driven development and source code revision control systems, can significantly enhance the reproducibility and transparency of research using complex data sources like EHRs. This approach ensures that scientific findings are reliable and can be replicated by researchers across the globe (Denaxas et al., 2017).
Interdisciplinary Scientific Research (IDR) Measurement
Interdisciplinary scientific research (IDR) challenges traditional metrics and requires new approaches to evaluate its output and impact. This review emphasizes the significance of incorporating knowledge integration in IDR and explores quantitative and qualitative measures to better understand the processes and outcomes of interdisciplinary collaborations. Understanding IDR's complexity and developing comprehensive metrics are essential for capturing the full scope of interdisciplinary scientific endeavors (Wagner et al., 2011).
Citizen Science Monitoring Programs
The rise of citizen science, particularly in fields like ornithology, showcases the potential for public involvement in generating valuable scientific data. By leveraging the collective effort of volunteers, citizen science programs can achieve extensive data collection and monitoring at a scale not feasible through traditional scientific methods alone. This approach not only democratizes science but also enhances the capacity for environmental monitoring and conservation efforts (Tulloch et al., 2013).
安全和危害
The compound may cause eye and skin irritation45. It may also cause irritation of the digestive tract and respiratory tract irritation45. In case of contact, it’s recommended to wash with plenty of water while removing contaminated clothing and shoes4.
未来方向
Unfortunately, I couldn’t find specific information on the future directions of this compound. However, given its use in peptide synthesis1, it may continue to be valuable in biochemical research and pharmaceutical development.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
属性
CAS 编号 |
83825-42-7 |
|---|---|
产品名称 |
83825-42-7 |
分子式 |
C24H40N2O4S |
分子量 |
452.65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



